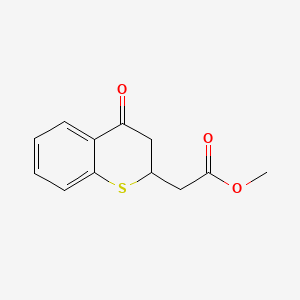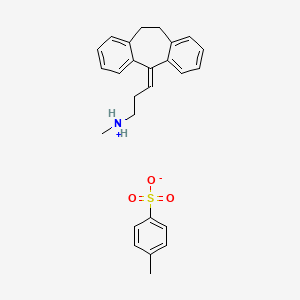
3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl(methyl)ammonium p-toluenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a notable compound in the field of inorganic chemistry due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth tetroxide can be synthesized through the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, bismuth tetroxide is produced by heating bismuth(III) oxide in the presence of oxygen at high temperatures. This process involves the following reaction: [ 2Bi_2O_3 + O_2 \rightarrow 2BiO_2 ]
Análisis De Reacciones Químicas
Types of Reactions: Bismuth tetroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions with reducing agents.
Reduction: It can be reduced to bismuth(III) oxide or elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Hydrogen gas (H2), carbon monoxide (CO)
Substitution: Metal halides, other metal oxides
Major Products Formed:
Oxidation: No further oxidation products as BiO2 is already in a high oxidation state.
Reduction: Bismuth(III) oxide (Bi2O3), elemental bismuth (Bi)
Substitution: Formation of mixed metal oxides or halides
Aplicaciones Científicas De Investigación
Bismuth tetroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the production of ceramics, glass, and pigments.
Mecanismo De Acción
The mechanism by which bismuth tetroxide exerts its effects is primarily through its ability to act as an oxidizing agent. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property makes it useful in catalytic processes and antimicrobial applications. The molecular targets and pathways involved include the oxidation of organic and inorganic substrates, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
- Bismuth(III) oxide (Bi2O3)
- Bismuth(III) chloride (BiCl3)
- Bismuth(III) nitrate (Bi(NO3)3)
Comparison:
- Bismuth tetroxide (BiO2) is unique due to its higher oxidation state compared to bismuth(III) oxide (Bi2O3) and other bismuth compounds.
- It has stronger oxidizing properties, making it more effective in catalytic and antimicrobial applications.
- Unlike bismuth(III) chloride and bismuth(III) nitrate, bismuth tetroxide is less soluble in water, which can be advantageous in certain industrial processes.
Propiedades
Número CAS |
14675-77-5 |
|---|---|
Fórmula molecular |
C26H29NO3S |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azanium |
InChI |
InChI=1S/C19H21N.C7H8O3S/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7-11,20H,6,12-14H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
YVGGYSKPXAALKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH2+]CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


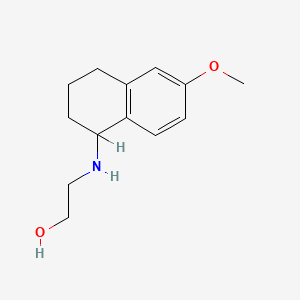
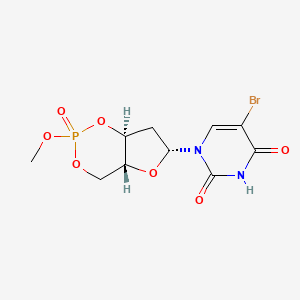
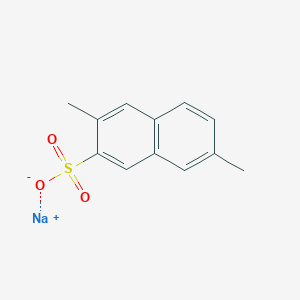
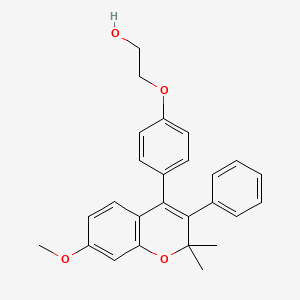
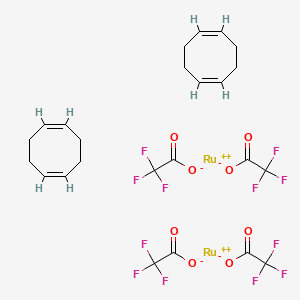

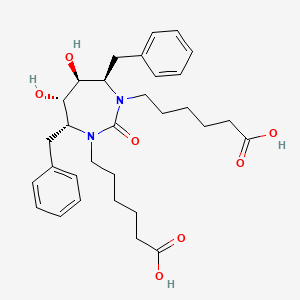




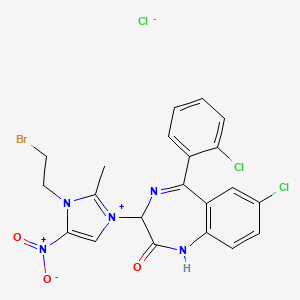
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
